molecular formula C15H12FN3O3S B10880148 4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide

4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide

Cat. No.: B10880148
M. Wt: 333.3 g/mol
InChI Key: UGIXWPMCTBKQBZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzoyl hydrazine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves a multi-step process. One common method starts with the reaction of methyl salicylate with hydrazine hydrate under microwave irradiation to produce salicylhydrazide . This intermediate is then acylated with 4-fluorobenzoyl chloride at low temperature to yield the target compound . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of metabolic pathways and interference with cellular signaling.

Comparison with Similar Compounds

4-Fluoro-N-[N’-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C15H12FN3O3S

Molecular Weight

333.3 g/mol

IUPAC Name

4-fluoro-N-[[(2-hydroxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C15H12FN3O3S/c16-10-7-5-9(6-8-10)13(21)17-15(23)19-18-14(22)11-3-1-2-4-12(11)20/h1-8,20H,(H,18,22)(H2,17,19,21,23)

InChI Key

UGIXWPMCTBKQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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